molecular formula C9H11NO B1293425 3-(Dimethylamino)benzaldehyde CAS No. 619-22-7

3-(Dimethylamino)benzaldehyde

Cat. No.: B1293425
CAS No.: 619-22-7
M. Wt: 149.19 g/mol
InChI Key: WUJQTKBVPNTQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H11NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted at the meta position with a dimethylamino group. This compound is known for its applications in various chemical reactions and is used as a reagent in organic synthesis .

Mechanism of Action

Target of Action

3-(Dimethylamino)benzaldehyde is an organic compound that has been found to target cellular antioxidation systems . It disrupts these systems, which are crucial for maintaining the redox balance within cells .

Mode of Action

The compound interacts with its targets by acting as a redox-active agent . This means it can accept or donate electrons, thereby disrupting the redox balance within cells. This disruption can lead to oxidative stress, which can inhibit the growth of certain organisms like fungi .

Biochemical Pathways

The affected pathways primarily involve the cellular antioxidation systems. These systems include various enzymes such as superoxide dismutases and glutathione reductase, which work to neutralize harmful free radicals in the cell . By disrupting these systems, this compound can cause an accumulation of these free radicals, leading to oxidative stress and potential cell damage.

Result of Action

The primary result of the action of this compound is the disruption of cellular antioxidation systems, leading to oxidative stress . This can inhibit the growth of certain organisms, making the compound potentially useful as an antifungal agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other redox-active compounds could potentially affect its efficacy. Additionally, factors such as temperature and pH could influence its stability .

Biochemical Analysis

Biochemical Properties

3-(Dimethylamino)benzaldehyde plays a significant role in biochemical reactions due to its ability to act as a strong electrophile. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with indole derivatives, forming colored adducts that are useful in qualitative and quantitative analyses. The compound’s interaction with indole rings typically occurs at the electron-rich 2-position, but it can also react at the C-3 or N-1 positions . These interactions are crucial for its application in detecting indole alkaloids and other related compounds.

Cellular Effects

This compound has been shown to influence various cellular processes. It can disrupt cellular antioxidation systems, making it effective against certain fungal pathogens . This disruption is achieved through the compound’s redox activity, which destabilizes cellular redox homeostasis. Additionally, this compound can affect cell signaling pathways and gene expression by interacting with key cellular components involved in oxidative stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a strong electrophile, reacting with nucleophilic sites on biomolecules. This includes forming adducts with indole rings, which is the basis for its use in Ehrlich’s reagent . The compound can also inhibit or activate enzymes involved in oxidative stress responses, such as superoxide dismutases and glutathione reductase . These interactions lead to changes in gene expression and cellular metabolism, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of oxidative stress and redox balance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate oxidative stress responses without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and disruption of metabolic processes . These threshold effects are important for determining safe and effective dosages for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in maintaining cellular redox balance . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function and health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can impact its activity and effectiveness in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its function in detecting indole derivatives and modulating oxidative stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Dimethylamino)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 3-nitrobenzaldehyde with dimethylamine in the presence of a reducing agent. The nitro group is reduced to an amino group, which is then methylated to form the dimethylamino group .

Industrial Production Methods

In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of continuous flow reactors and automated systems to control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Dimethylamino)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of Schiff bases and other organic compounds.

    Biology: It is used in the detection of indoles and hydrazine through colorimetric assays.

    Industry: It is used in the production of dyes and pigments .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Similar structure but with the dimethylamino group at the para position.

    3-(Diethylamino)benzaldehyde: Similar structure but with diethylamino group instead of dimethylamino.

    3-(Dimethylamino)cinnamaldehyde: Similar structure but with an extended conjugated system .

Uniqueness

3-(Dimethylamino)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and analogs. Its meta-substitution makes it particularly useful in certain synthetic applications where regioselectivity is crucial .

Properties

IUPAC Name

3-(dimethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-10(2)9-5-3-4-8(6-9)7-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJQTKBVPNTQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275093
Record name 3-(dimethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619-22-7
Record name 3-(Dimethylamino)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(dimethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The same installation as in Example 1 is used. Using a similar method to Example 1, a mixture of 320 parts of m-dimethylaminobenzyl alcohol and 50 parts of water with 300 parts of air is passed per hour over the catalyst at 530° C. and 1.2 bar. The residence time is 0.035 second and the throughput 0.45 tonne/m2.h. 228 parts of m-dimethylaminobenzaldehyde (in the form of an 88 percent strength by weight organic phase) are obtained per hour, corresponding to a yield of 72% of theory. The conversion is 94 percent and the space-time yield is 11 grams of m-dimethylaminobenzaldehyde per cm3 of catalyst volume per hour.
[Compound]
Name
320
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Dimethylamino)benzaldehyde
Reactant of Route 2
3-(Dimethylamino)benzaldehyde
Reactant of Route 3
3-(Dimethylamino)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(Dimethylamino)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-(Dimethylamino)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(Dimethylamino)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.